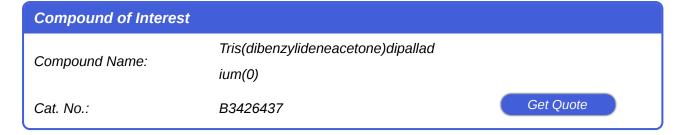


CAS number for tris(dibenzylideneacetone)dipalladium(0)

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An In-Depth Technical Guide to **Tris(dibenzylideneacetone)dipalladium(0)** for Researchers and Drug Development Professionals

CAS Number: 51364-51-3[1][2][3][4][5][6][7][8][9]

Introduction

Tris(dibenzylideneacetone)dipalladium(0), commonly abbreviated as Pd₂(dba)₃, is an organopalladium complex widely utilized as a catalyst and precatalyst in organic synthesis.[6] [10][11] This air-stable, dark purple crystalline solid serves as a crucial source of palladium(0), which is fundamental for a multitude of catalytic transformations, particularly cross-coupling reactions.[10] The dibenzylideneacetone (dba) ligands are weakly bound and can be easily displaced by other ligands, such as phosphines, making Pd₂(dba)₃ an excellent precursor for the in-situ generation of catalytically active palladium(0) species.[6][10] Its versatility, commercial availability, and effectiveness in forming carbon-carbon and carbon-heteroatom bonds have established it as an indispensable tool for researchers in medicinal chemistry, materials science, and drug development.[3][10]

Core Properties

A summary of the key physical and chemical properties of **tris(dibenzylideneacetone)dipalladium(0)** is presented in the table below. It is often supplied as a chloroform adduct, [Pd₂(dba)₃·CHCl₃], and the purity of samples can be variable.[6] The



compound is sensitive to air and moisture over time and should be stored under an inert atmosphere, with refrigeration often recommended for long-term storage.[4][5][10]

Property	Value	
CAS Number	51364-51-3[1][2][3][4][5][6][7][8][9]	
Molecular Formula	C51H42O3Pd2[3][6][7][9]	
Molecular Weight	915.72 g/mol [3][4][6][9]	
Appearance	Dark purple to black crystalline powder[10]	
Melting Point	152-155 °C[4][5][6][7][8]	
Solubility	Insoluble in water; modestly soluble in organic solvents like chloroform, benzene, toluene, and THF.[6][10]	
Purity/Assay	Typically >97%[4][8]	
Palladium Content	~23.2% (for the unsolvated complex)[12]	

Applications in Organic Synthesis

Pd₂(dba)₃ is a cornerstone catalyst for palladium-mediated cross-coupling reactions, which are pivotal in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1][3] Its primary application is as a source of soluble Pd(0) for reactions such as:

- Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds.[1][6][8][10]
- Suzuki-Miyaura Coupling: Formation of carbon-carbon bonds between organoboron compounds and organohalides.[6][8][10][13][14]
- Heck Coupling: Formation of carbon-carbon bonds between alkenes and organohalides.[3]
 [8][10]
- Negishi Coupling: Coupling of organozinc compounds with organohalides. [6][8][10]
- Sonogashira Coupling: Coupling of terminal alkynes with aryl or vinyl halides.[8][10]



Arylation of Ketones: The formation of α-aryl ketones.[3][8]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are representative protocols for the Buchwald-Hartwig amination and a general workflow for Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination of 4-Chloroanisole

This protocol details the synthesis of 4-methoxytriphenylamine, achieving a 65% yield.[2]

Reagent/Parameter	Quantity	Molar Equivalent/mol%
Diphenylamine	5.01 g (29.6 mmol)	1.0 eq.
4-Chloroanisole	4.48 g (31.4 mmol)	1.05 eq.
Pd ₂ (dba) ₃	0.287 g (0.131 mmol)	1 mol%
tBu₃P·HBF₄ (Ligand)	0.198 g (0.683 mmol)	2 mol%
Sodium tert-Butoxide (Base)	6.34 g (66.0 mmol)	2.2 eq.
Toluene (Solvent)	150 mL	-
Reaction Temperature	Reflux	-
Reaction Time	16 hours	-
Yield	5.26 g (65%)	-

Methodology:

- Add diphenylamine, 4-chloroanisole, and degassed toluene to a 3-necked round-bottom flask.[2]
- Add Pd₂(dba)₃, tBu₃P·HBF₄, and sodium tert-butoxide to the flask.[2]
- Reflux the reaction mixture for 16 hours under a nitrogen atmosphere.[2]
- Monitor the reaction progress using Thin Layer Chromatography (TLC).[2]

Foundational & Exploratory

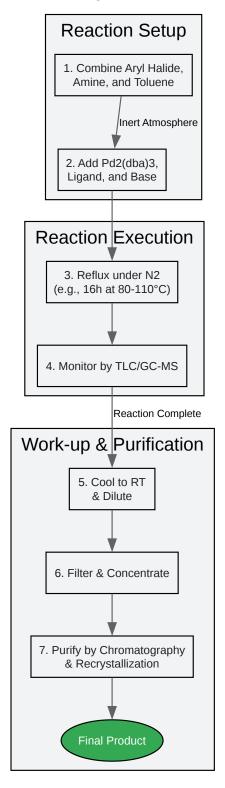




- After completion, cool the mixture to room temperature and dilute with dichloromethane.[2]
- Filter the suspension, dry the filtrate over anhydrous sodium sulfate, and concentrate under reduced pressure.[2]
- Purify the crude product by silica-gel column chromatography followed by recrystallization from hexane to yield the pure product.[2]



Buchwald-Hartwig Amination Workflow



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Caption: General workflow for a Buchwald-Hartwig amination reaction.



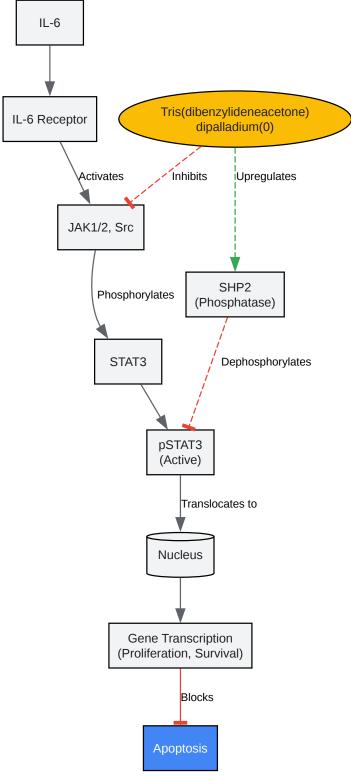
Role in Drug Development: Targeting Signaling Pathways

Beyond its role as a synthetic tool, Pd₂(dba)₃ has demonstrated potential as an anti-cancer agent. Research has shown that it can inhibit tumor progression in preclinical models of hepatocellular carcinoma (HCC) and multiple myeloma (MM) by modulating the STAT3 signaling pathway.[15]

Signal Transducer and Activator of Transcription 3 (STAT3) is an oncogenic transcription factor that is persistently activated in many human cancers.[15] Pd₂(dba)₃ has been found to decrease cancer cell viability and increase apoptosis by inhibiting the constitutive and IL-6 induced activation of STAT3 and its upstream kinases JAK1, JAK2, and Src.[15] This is achieved, in part, by elevating the expression of the protein tyrosine phosphatase SHP2, which dephosphorylates and inactivates STAT3.[15]



STAT3 Signaling Pathway Inhibition by Pd2(dba)3



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Caption: Mechanism of STAT3 signaling inhibition by Pd2(dba)3.



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